Benzyl 2-methylquinoline-4-carboxylate
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Overview
Description
Benzyl 2-methylquinoline-4-carboxylate is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a benzyl ester group at the 4-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets. They are often used in medicinal chemistry due to their versatile applications .
Mode of Action
The exact mode of action can vary depending on the specific quinoline derivative and its target. Quinoline derivatives often work by interacting with enzymes or receptors, modulating their activity .
Biochemical Pathways
Quinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets. They have been found to have anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities .
Result of Action
The molecular and cellular effects of quinoline derivatives can vary depending on their specific targets and mode of action. They have been found to have a broad spectrum of bio-responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-methylquinoline-4-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and benzyl 2-oxoacetate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions in ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally benign catalysts, such as solid acids or ionic liquids, can further enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Benzyl 2-methylquinoline-4-carbinol.
Substitution: 3-substituted quinoline derivatives.
Scientific Research Applications
Benzyl 2-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline-4-carboxylic acid: Lacks the benzyl ester group but shares the quinoline core structure.
Benzyl quinoline-4-carboxylate: Similar structure but without the methyl group at the 2-position.
Quinoline-4-carboxylate derivatives: Various derivatives with different substituents at the 2-position.
Uniqueness
Benzyl 2-methylquinoline-4-carboxylate is unique due to the presence of both the benzyl ester and methyl groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
benzyl 2-methylquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMPGFIWPJDBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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